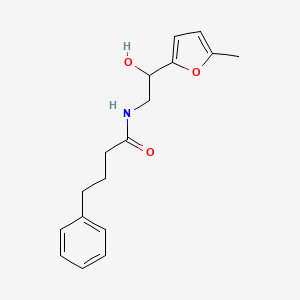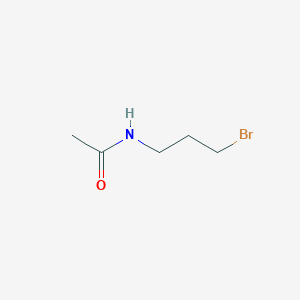
N-(3-bromopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-bromopropyl)acetamide” is a chemical compound with the CAS Number: 51834-67-4 . It has a molecular weight of 180.04 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” has been described in a study . In one method, piperazine was reacted with N-(3-bromopropyl). The synthesis of the compound is also evident from its 1H-NMR spectra . Another method involved a reaction with potassium carbonate in dichloromethane at 23℃ for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H10BrNO . The InChI code for this compound is 1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
“this compound” has a melting point of 110-113°C . More detailed physical and chemical properties such as density, boiling point, and flash point are not available in the search results.Relevant Papers The relevant papers on “this compound” include studies on its synthesis and its use in the preparation of other compounds . These papers provide valuable insights into the properties and potential applications of “this compound”.
Applications De Recherche Scientifique
N-(3-bromopropyl)acetamide has many applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of various polymers, including polyurethanes and polyamides. In addition, it has been used in the synthesis of various organic compounds, including amines, esters, and amides.
Mécanisme D'action
N-(3-bromopropyl)acetamide acts as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form alkylated derivatives. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The alkylated derivatives formed are often used in the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to increase the solubility of certain drugs, and to increase the permeability of certain drugs across cell membranes. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromopropyl)acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also easy to handle and store, and it is relatively safe to use. However, it has some limitations. It is highly toxic and should be handled with care. In addition, it is not very soluble in certain solvents, such as ether and benzene.
Orientations Futures
N-(3-bromopropyl)acetamide has many potential future applications. It could be used in the synthesis of new pharmaceuticals, polymers, and other organic compounds. It could also be used to study the biochemical and physiological effects of brominated compounds. In addition, it could be used in the development of new methods for drug delivery and drug targeting. Finally, it could be used in the development of new methods for drug synthesis and drug metabolism.
Méthodes De Synthèse
N-(3-bromopropyl)acetamide is typically synthesized through the reaction of N-(3-bromopropyl)acetamideonic acid and acetic anhydride. This reaction is typically carried out at a temperature of 80-90°C for a period of four hours. The reaction yields this compound and acetic acid as the by-products.
Propriétés
IUPAC Name |
N-(3-bromopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOQVJIKIEVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

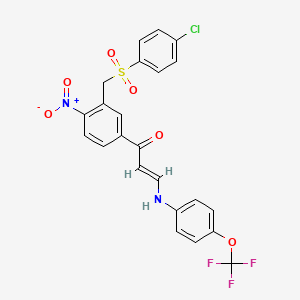
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)
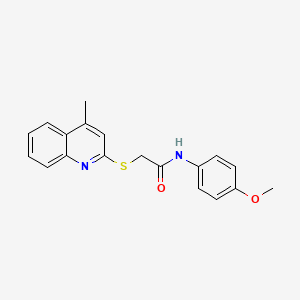
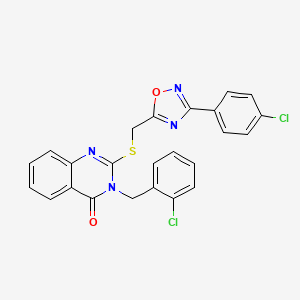
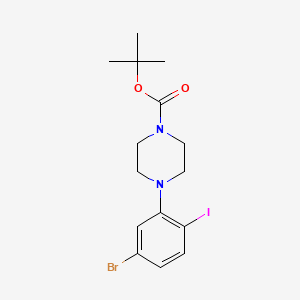
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
